![molecular formula C12H10FNO2 B1443279 Ethyl 6-fluoroquinoline-3-carboxylate CAS No. 71083-14-2](/img/structure/B1443279.png)
Ethyl 6-fluoroquinoline-3-carboxylate
Overview
Description
Ethyl 6-fluoroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H10FNO2 and its molecular weight is 219.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Ethyl 6-fluoroquinoline-3-carboxylate is a derivative of the fluoroquinolone family of antibacterials . The primary targets of this compound are bacterial enzymes, specifically DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
The compound interacts with its targets by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV . This inhibition prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication . As a result, the bacterial cells are unable to replicate and eventually die .
Biochemical Pathways
The action of this compound affects the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the process of DNA supercoiling . This disruption prevents the unwinding of DNA strands, which is necessary for the initiation of DNA replication . The downstream effect is the cessation of bacterial growth due to the inability to replicate DNA .
Pharmacokinetics
It is known that fluoroquinolones, in general, have high gi absorption and are permeable to the blood-brain barrier . Fluoroquinolones are also known to inhibit several cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth . By preventing DNA replication, the compound causes bacterial cells to die . This makes it an effective antibacterial agent .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of divalent cations such as magnesium and calcium can interfere with the activity of fluoroquinolones .
Biochemical Analysis
Biochemical Properties
Ethyl 6-fluoroquinoline-3-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, this compound disrupts bacterial DNA processes, leading to cell death. The compound interacts with the active sites of these enzymes, forming stable complexes that prevent the enzymes from functioning properly .
Cellular Effects
This compound has profound effects on various types of cells, particularly bacterial cells. It inhibits cell division and induces cell death by interfering with DNA replication and repair mechanisms. In addition to its antibacterial effects, this compound can influence eukaryotic cells by affecting cell signaling pathways and gene expression. It has been observed to modulate the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to bacterial DNA gyrase and topoisomerase IV. The compound forms a complex with these enzymes, stabilizing the DNA-enzyme complex and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks in the bacterial DNA, ultimately resulting in cell death. This compound also exhibits a high affinity for the bacterial cell membrane, enhancing its antibacterial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including persistent inhibition of bacterial growth and prolonged modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, this compound can induce toxic effects, including damage to the liver and kidneys. Threshold effects have been observed, where a certain dosage is required to achieve the desired antibacterial activity without causing adverse effects .
Metabolic Pathways
This compound is metabolized in the liver, where it undergoes various biotransformation processes. The compound interacts with enzymes such as cytochrome P450, which catalyze its oxidation and reduction. These metabolic pathways result in the formation of various metabolites, some of which retain antibacterial activity. This compound can also affect metabolic flux and alter the levels of certain metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes. This compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its antibacterial effects .
Subcellular Localization
This compound is primarily localized in the cytoplasm and the nucleus of bacterial cells. The compound’s activity is influenced by its subcellular localization, as it needs to reach the DNA gyrase and topoisomerase IV enzymes to exert its effects. Post-translational modifications and targeting signals may direct this compound to specific compartments within the cell, enhancing its antibacterial activity .
Biological Activity
Ethyl 6-fluoroquinoline-3-carboxylate is a compound belonging to the quinolone family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of this compound
This compound features a fluorine atom that significantly enhances its biological activity. It is primarily utilized in pharmaceutical development as an intermediate in synthesizing various therapeutic agents, particularly those with anti-inflammatory and antimicrobial properties . The compound's structure allows it to interact with biological systems effectively, making it a subject of extensive research.
Antimicrobial Activity
This compound has demonstrated significant antibacterial activity against a range of pathogens. Its mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription in bacteria .
Table 1: Antibacterial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 0.008 µg/mL | |
Staphylococcus aureus | 0.03 µg/mL | |
Streptococcus pneumoniae | 0.06 µg/mL |
The compound exhibits stronger activity against Gram-negative bacteria compared to Gram-positive strains, similar to other fluoroquinolones .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies indicate that quinolone derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .
The primary mechanism by which this compound exerts its biological effects is through the inhibition of DNA gyrase and topoisomerase IV. These enzymes are essential for maintaining the supercoiling of bacterial DNA, and their inhibition leads to cell death due to the accumulation of double-strand breaks in bacterial DNA .
Study on Antibacterial Potency
A study evaluated a series of quinolone derivatives, including this compound, for their antibacterial potency against various strains. The results indicated that modifications at specific positions on the quinolone ring significantly affected their activity. The presence of the fluorine atom was crucial for enhancing potency against resistant strains .
In Vivo Studies
In vivo studies have shown that derivatives of this compound can effectively treat infections caused by resistant bacteria. For example, compounds with similar structures demonstrated significant efficacy in animal models infected with S. aureus, showcasing their potential as therapeutic agents in clinical settings .
Scientific Research Applications
Pharmaceutical Development
Ethyl 6-fluoroquinoline-3-carboxylate is primarily recognized for its role as an intermediate in synthesizing various pharmaceuticals. Its derivatives are frequently employed in developing antimicrobial and anti-inflammatory agents . For instance, research has shown that compounds derived from this structure exhibit potent antibacterial properties against a range of pathogens, including resistant strains of bacteria .
Case Study: Synthesis of Antibacterial Agents
A study demonstrated the synthesis of fluoroquinolone derivatives using this compound as a precursor. The resulting compounds were tested for their antibacterial efficacy, showing promising results against Gram-positive and Gram-negative bacteria. This highlights the compound's potential in pharmaceutical applications .
Biological Research
In biological research, this compound is utilized to investigate the mechanisms of action of quinoline derivatives. These studies help elucidate the biological activities and therapeutic potentials of these compounds, contributing to the understanding of their effects on various biological systems .
Example: Mechanistic Studies
Research involving this compound has focused on its interaction with biological targets, such as enzymes and receptors. These studies provide insights into how modifications to the quinoline structure can enhance or inhibit biological activity, paving the way for novel therapeutic agents .
Analytical Chemistry
The compound serves as a standard in analytical chemistry, particularly in methods aimed at quantifying related quinoline derivatives. It aids in calibrating instruments and validating techniques, ensuring accuracy in measurements and analyses .
Application: Calibration Standards
In laboratories, this compound is often used as a calibration standard for high-performance liquid chromatography (HPLC) methods. This application underscores its importance in ensuring reliable analytical results across various research domains .
Material Science
This compound finds applications in material science, particularly in developing novel materials with enhanced chemical stability. Its derivatives are explored for use in coatings and polymers that require specific properties such as durability and resistance to environmental degradation .
Research Example: Coatings Development
Studies have investigated the incorporation of this compound into polymer matrices to improve their mechanical and chemical properties. Such advancements are crucial for applications requiring robust materials that can withstand harsh conditions .
Environmental Studies
In environmental research, this compound is utilized to assess the environmental impact of quinoline derivatives. This includes studying their behavior and degradation in various ecosystems, which is essential for understanding their ecological footprint .
Impact Assessment: Environmental Behavior
Research has focused on the degradation pathways of this compound and its derivatives under different environmental conditions. Such studies help predict the persistence of these compounds in nature and inform regulatory decisions regarding their use .
Summary Table: Applications of this compound
Application Area | Description | Notable Findings |
---|---|---|
Pharmaceutical Development | Intermediate for antimicrobial and anti-inflammatory agents | Potent antibacterial activity against resistant strains |
Biological Research | Investigates mechanisms of action | Insights into biological target interactions |
Analytical Chemistry | Calibration standard for quantifying related compounds | Ensures accuracy in HPLC analyses |
Material Science | Development of stable coatings and polymers | Improved mechanical properties in polymer matrices |
Environmental Studies | Assessing ecological impact and degradation pathways | Predicts persistence and informs regulatory decisions |
Properties
IUPAC Name |
ethyl 6-fluoroquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-2-16-12(15)9-5-8-6-10(13)3-4-11(8)14-7-9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHUAEQBXFNORT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695140 | |
Record name | Ethyl 6-fluoroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71083-14-2 | |
Record name | Ethyl 6-fluoro-3-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71083-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-fluoroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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